molecular formula C23H15FN2O5 B3896749 2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No. B3896749
M. Wt: 418.4 g/mol
InChI Key: LGYVZQFAZSEVIQ-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it suitable for use in different areas such as medicine, agriculture, and material science. In

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory activity.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes involved in the inflammatory response. In vivo studies have shown that this compound has anti-cancer activity in animal models of breast cancer, prostate cancer, and lung cancer. It has also been found to have anti-inflammatory and anti-oxidant properties in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications are well documented. However, there are also some limitations to using this compound in lab experiments. It is a highly reactive compound that can react with other compounds in the lab, which can affect its properties and activity. It is also a toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for the study of 2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one. One direction is to further investigate its anti-cancer activity and its mechanism of action. This could lead to the development of new cancer therapies that are more effective and less toxic than current treatments. Another direction is to explore its potential applications in agriculture, particularly in the development of new pesticides and plant growth regulators. Finally, there is a need to investigate its potential applications in material science, particularly in the development of new optical materials.

Scientific Research Applications

2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have potent anti-cancer activity against different types of cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been found to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
In the field of agriculture, this compound has been shown to have insecticidal and fungicidal properties, which make it a potential candidate for the development of new pesticides and fungicides. It has also been found to have plant growth-promoting activity, which makes it a promising candidate for the development of new plant growth regulators.
In the field of material science, this compound has been studied for its potential applications in the development of new materials such as polymers and liquid crystals. It has also been found to have optical properties, which make it a potential candidate for the development of new optical materials.

properties

IUPAC Name

(4Z)-2-(3-fluorophenyl)-4-[[3-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O5/c24-18-7-3-6-17(13-18)22-25-21(23(27)31-22)12-15-4-2-9-20(11-15)30-14-16-5-1-8-19(10-16)26(28)29/h1-13H,14H2/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYVZQFAZSEVIQ-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

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